molecular formula C21H22FN3O4 B12174331 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12174331
M. Wt: 399.4 g/mol
InChI Key: HPPRKBAWRBKBAG-UHFFFAOYSA-N
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Description

N-(2-{[(3-Fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidine-3-carboxamide derivative characterized by two distinct aromatic substituents: a 2-methoxyphenyl group at the pyrrolidine nitrogen and a 3-fluorophenyl carbonyl moiety linked via an ethylamino side chain. The 5-oxo-pyrrolidine scaffold is a common structural motif in medicinal chemistry, often associated with conformational rigidity and hydrogen-bonding capabilities, which can enhance target binding .

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22FN3O4/c1-29-18-8-3-2-7-17(18)25-13-15(12-19(25)26)21(28)24-10-9-23-20(27)14-5-4-6-16(22)11-14/h2-8,11,15H,9-10,12-13H2,1H3,(H,23,27)(H,24,28)

InChI Key

HPPRKBAWRBKBAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and coupling reactions.

    Introduction of the Methoxyphenyl Group: This can be done using methoxy-substituted aromatic compounds and appropriate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Phenyl Substituent Side Chain/Additional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Methoxyphenyl N-(2-{[(3-Fluorophenyl)carbonyl]amino}ethyl) Hypothetical: C₂₁H₂₁FN₂O₄ ~384.4* 3-Carboxamide, 5-oxo-pyrrolidine, dual aromatic systems
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl C₁₇H₁₈FN₅O₂S 375.4 Thiadiazole heterocycle, isopropyl group (enhanced lipophilicity)
N-(3-Fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide 3-Fluorophenyl 2-(5-Methoxyindol-3-yl)ethyl C₂₃H₂₃FN₃O₃ 408.4 Indole moiety (π-π interactions), extended alkyl chain
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide 4-Chlorophenyl 2-Acetamidoethyl C₁₅H₁₈ClN₃O₃ 323.8 Chlorine substituent (electrophilicity), acetamido group (polarity)
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide 3-Methoxyphenyl Direct attachment (no side chain) C₁₂H₁₄N₂O₃ 234.3 Simplified structure, 2-carboxamide (altered hydrogen-bonding profile)

*Estimated based on analogous structures.

Key Comparative Insights

Aromatic Substituent Effects

  • Fluorine Position: The target compound’s 3-fluorophenyl group (vs. 4-fluoro in and 3-fluoro in ) alters electronic distribution.
  • Methoxy vs. Halogen : The 2-methoxyphenyl in the target compound contrasts with 4-chlorophenyl (). Methoxy groups enhance solubility via hydrogen bonding but may undergo O-demethylation metabolically, whereas chlorine increases lipophilicity and resistance to oxidation .

Side Chain Modifications

  • Ethylamino Linkers: The target compound’s ethylamino side chain bridges the 3-fluorophenyl carbonyl group, offering flexibility for target engagement. In contrast, ’s indole-ethyl side chain introduces bulkier aromaticity, which may enhance target affinity but reduce solubility .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~384 g/mol) compared to (323.8 g/mol) and (234.3 g/mol) suggests increased complexity and possibly reduced bioavailability. However, the 2-methoxy group may counterbalance lipophilicity from the fluorophenyl moiety .

Implications for Drug Design

The structural variations highlighted above underscore the importance of substituent positioning and side chain design in optimizing drug-like properties:

Fluorine and Methoxy Synergy : The combination of 3-fluorophenyl (metabolic stability) and 2-methoxyphenyl (solubility) in the target compound may strike a balance between potency and pharmacokinetics.

Heterocycle Trade-offs : While thiadiazole () or indole () groups enhance target engagement, they may complicate synthetic routes or metabolic clearance .

Biological Activity

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula: C19H17FN4O4
Molecular Weight: 384.4 g/mol
IUPAC Name: N-[2-[(3-fluorobenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity Data

CompoundCell LineConcentration (µM)Viability (%)Reference
Compound AA54910063.4
Compound BA54910021.2
N-(2-{...})A549100TBD

Studies indicate that the introduction of specific substituents, such as fluorine and methoxy groups, can enhance the cytotoxic effects of these compounds. For example, the substitution with a 3,5-dichloro group significantly improved anticancer activity compared to other derivatives .

The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, they may interact with DNA or RNA synthesis pathways or inhibit specific kinases that are crucial for tumor growth .

Antimicrobial Activity

In addition to their anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity against multidrug-resistant pathogens.

Table 2: Antimicrobial Activity Data

CompoundPathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound CKlebsiella pneumoniae>128
Compound DStaphylococcus aureus>128

Although some derivatives showed limited antibacterial activity (MIC > 128 µg/mL), ongoing research aims to optimize these compounds for enhanced efficacy against resistant strains .

Case Studies

  • Study on Anticancer Activity : A recent study explored various derivatives of oxopyrrolidine compounds for their effects on A549 cells. The results indicated that specific modifications led to a significant reduction in cell viability, suggesting potential for drug development targeting lung cancer .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of related compounds against WHO-priority pathogens. The findings revealed that while some compounds had minimal activity, modifications in structure could lead to more effective agents against resistant bacteria .

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